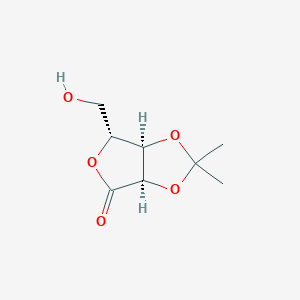

2,3-O-Isopropylidene-D-ribonolactone

Beschreibung

Eigenschaften

IUPAC Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKFJCWLPPNCN-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290883 | |

| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30725-00-9 | |

| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30725-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribonic acid, 2,3-O-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-O-Isopropylidene-D-ribonolactone

This guide provides a comprehensive overview of 2,3-O-Isopropylidene-D-ribonolactone, a pivotal intermediate in carbohydrate chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis. This document details the molecule's structure, physicochemical properties, a standard synthesis protocol, and its applications, with a focus on quantitative data and experimental procedures.

Molecular Structure and Physicochemical Properties

This compound is a derivative of D-ribose, a naturally occurring pentose (B10789219) sugar. The isopropylidene group protects the cis-hydroxyl groups at the C2 and C3 positions, rendering the C5 hydroxyl group available for selective reactions. This feature makes it an invaluable chiral building block in the synthesis of complex molecules.[1][2] Its formal name is 2,3-O-(1-methylethylidene)-D-ribonic acid, γ-lactone.[3]

The molecular structure of this compound is depicted below:

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 30725-00-9 | [1][3][4] |

| Molecular Formula | C₈H₁₂O₅ | [1][3][5] |

| Molecular Weight | 188.18 g/mol | [1][4][5] |

| Appearance | White to light yellow powder/crystal | [1][6][7] |

| Melting Point | 135-138 °C | [1][8][9] |

| Optical Rotation | [α]²⁰D = -65° to -70° (c=1 in CHCl₃) | [1][6][7] |

| Purity | ≥98-99% | [1][6] |

| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), Methanol, Acetone (B3395972), Dichloromethane, Ethyl Acetate (B1210297) | [2][3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | References |

| IR (KBr) | 3455 cm⁻¹ (O-H stretch), 1762 cm⁻¹ (C=O stretch, lactone) | [8][10] |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.36 (s, 3H, CH₃), 1.41 (s, 3H, CH₃), 2.95 (brs, 1H, OH), 3.75-3.80 (dd, 1H, C-5'H), 3.95-3.99 (dd, 1H, C-5H), 4.60-4.62 (m, 1H, C-4H), 4.74-4.78 (d, 1H, C-3H), 4.80-4.83 (m, 1H, C-2H) | [8] |

Synthesis Protocol

This compound is typically synthesized from D-ribose in a two-step process: oxidation of D-ribose to D-ribonolactone, followed by protection of the 2,3-hydroxyl groups as an acetonide.[11][12] The following is a detailed experimental protocol adapted from established literature procedures.[11][13]

-

Reaction Setup : A 1-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and an internal thermometer.

-

Initial Charge : The flask is charged with D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and 600 mL of water. The mixture is stirred at room temperature for 15 minutes.[11]

-

Bromine Addition : The flask is cooled in an ice-water bath. Bromine (112 g, 0.70 mol) is added dropwise via the addition funnel over approximately 1 hour, maintaining the reaction temperature below 5 °C.[11]

-

Reaction Completion : After the addition is complete, the resulting orange solution is stirred for an additional 50 minutes.

-

Quenching : Sodium bisulfite (6.5 g, 62.5 mmol) is added to quench the excess bromine, resulting in a clear solution.[11]

-

Work-up and Isolation : The aqueous solution is concentrated on a rotary evaporator. Absolute ethanol (400 mL) and toluene (B28343) (100 mL) are added, and the solvent is removed again. The resulting solid is suspended in 400 mL of absolute ethanol and heated on a steam bath for 30 minutes.[13]

-

Crystallization : The hot suspension is filtered. The filtrate is cooled to room temperature and then refrigerated for 16 hours to induce crystallization.

-

Product Collection : The crystalline D-ribonolactone is collected by filtration, washed with cold absolute ethanol and diethyl ether, and then dried under vacuum.[11][13]

-

Reaction Setup : A 2-L round-bottom flask is charged with the crude D-ribonolactone (160 g) from the previous step.

-

Reagents : Dry acetone (700 mL), 2,2-dimethoxypropane (B42991) (100 mL), and concentrated sulfuric acid (1 mL) are added to the flask.[11][13]

-

Reaction : The solution is stirred vigorously at room temperature for 50 minutes.

-

Neutralization : Silver carbonate (20 g, 73 mmol) is added, and the suspension is stirred for another 50 minutes at room temperature.[11][13]

-

Filtration : The suspension is filtered through a Celite pad, and the solids are rinsed with acetone.

-

Solvent Removal : The filtrate is evaporated to dryness.

-

Recrystallization : The crude product is dissolved in hot ethyl acetate (250 mL). The solution is filtered while hot and then allowed to cool to room temperature, which leads to the spontaneous crystallization of the product.[11][13]

-

Product Collection : The white crystalline product is collected by filtration and dried under vacuum, yielding this compound.[13]

The overall workflow for the synthesis is illustrated in the diagram below.

Applications in Research and Drug Development

This compound is a versatile chiral synthon with significant applications in medicinal chemistry and biotechnology.[1] Its unique structure allows for selective chemical manipulations, making it a valuable starting material for a wide range of complex molecules.

-

Carbohydrate Chemistry : It serves as a key intermediate in the synthesis of various carbohydrate derivatives, including novel glycosides and oligosaccharides.[1]

-

Pharmaceutical Development : This compound is a crucial building block in the design and synthesis of antiviral and anticancer agents.[1] It is particularly important in the synthesis of nucleoside analogues, which are a cornerstone of many antiviral therapies.[14] For instance, it has been used in the stereocontrolled synthesis of molecules like 6-epi-trehazolin and 6-epi-trehalamine.[3]

-

Biotechnology : It plays a role in the production of ribonucleic acid (RNA) analogs, which are essential for research in molecular biology and gene therapy.[1]

-

Metabolic Pathway Research : The compound is also valuable in studies investigating sugar metabolism and its implications in health and disease.[1]

The primary utility of this compound stems from its role as a protected derivative of D-ribose, which allows for specific modifications at other positions of the sugar ring before deprotection.[2] This strategic protection is fundamental in the multi-step synthesis of many biologically active compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. 2,3-O-Isopropylidene-D-ribono-1,4-lactone | C8H12O5 | CID 60113180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-O-Isopropylidene-D-ribonic gamma-Lactone 30725-00-9 | TCI EUROPE N.V. [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,3-Isopropylidene-D-ribonolactone Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [m.chemsrc.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. iq.ufrgs.br [iq.ufrgs.br]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-O-Isopropylidene-D-ribonolactone from D-Ribose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2,3-O-Isopropylidene-D-ribonolactone, a versatile chiral building block, from the readily available starting material, D-ribose. The synthesis involves a two-step process: the oxidation of D-ribose to D-ribonolactone, followed by the protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Experimental Protocols

The synthesis is carried out in two main stages. Caution should be exercised, particularly when handling bromine, which is volatile, corrosive, and can cause severe burns. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of D-Ribonolactone

This initial step involves the oxidation of D-ribose to D-ribonolactone using bromine in an aqueous solution of sodium bicarbonate.[1][2]

Materials:

-

D-Ribose

-

Sodium Bicarbonate

-

Bromine

-

Sodium Bisulfite

-

Absolute Ethanol (B145695) (EtOH)

-

Diethyl Ether (Et2O)

-

Water

Equipment:

-

1-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

100-mL pressure-equalizing addition funnel

-

Internal thermometer

-

Ice-water bath

-

Rotary evaporator

-

Steam bath

-

Filtration apparatus

Procedure:

-

A 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer is charged with D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and water (600 mL).[1][2]

-

The mixture is stirred at room temperature for 15 minutes, during which most of the solids will dissolve.[1][2]

-

The flask is then submerged in an ice-water bath.

-

The addition funnel is filled with bromine (112 g, 0.70 mol), which is then added to the vigorously stirred aqueous solution at a rate of approximately 2 drops per second. The reaction temperature must be maintained at or below 5 °C. The addition process takes about 1 hour.[1][2]

-

After the addition is complete, the funnel is replaced with a stopper, and the resulting orange solution is stirred for an additional 50 minutes.[1][2]

-

Sodium bisulfite (6.5 g, 62.5 mmol) is added to quench the excess bromine, indicated by the disappearance of the orange color.[1][2]

-

The clear aqueous solution is transferred to a 2-L flask and concentrated on a rotary evaporator (bath temperature 60–70 °C) until a wet slurry is formed.[1][2]

-

Absolute ethanol (400 mL) and toluene (100 mL) are added to the slurry, and the solvent is removed by rotary evaporation (bath temperature 50 °C).[1][2]

-

Absolute ethanol (400 mL) is added to the resulting damp solid, and the mixture is heated on a steam bath for 30 minutes.[1][2]

-

The hot ethanolic suspension is filtered, and the collected solids are rinsed with hot absolute ethanol (100 mL).[1][2]

-

The filtrate is allowed to cool to room temperature and then refrigerated for 16 hours to induce crystallization.[1][2]

-

The crystalline product is collected by filtration, washed with cold absolute ethanol (100 mL) followed by diethyl ether (100 mL), and dried under vacuum to yield crude D-ribonolactone.[1][2]

-

The mother liquor can be concentrated to yield additional crude product.[1]

Part B: Synthesis of this compound

The crude D-ribonolactone is then converted to the target compound by protection of the vicinal diols with acetone (B3395972) in the presence of an acid catalyst and a dehydrating agent.[1][2]

Materials:

-

Crude D-Ribonolactone

-

Dry Acetone

-

2,2-Dimethoxypropane

-

Concentrated Sulfuric Acid (H2SO4)

-

Silver Carbonate (Ag2CO3)

-

Celite

-

Ethyl Acetate (B1210297) (EtOAc)

Equipment:

-

2-L round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Steam bath

Procedure:

-

The crude D-ribonolactone (160 g) is suspended in dry acetone (700 mL) in a 2-L round-bottom flask.[1]

-

2,2-Dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL) are added to the suspension.[1]

-

The solution is stirred vigorously at room temperature for 50 minutes.[1]

-

Silver carbonate (20 g) is then added, and the suspension is stirred for an additional 50 minutes at room temperature.[1]

-

The suspension is filtered through a 2 cm pad of Celite, and the solids are rinsed with acetone (100 mL).[1]

-

The filtrate is evaporated to dryness on a rotary evaporator.[1][2]

-

The crude product is dissolved in ethyl acetate (250 mL) with heating on a steam bath.[1][2]

-

The hot suspension is filtered through a Celite pad to remove any remaining solids, and the solids are rinsed with hot ethyl acetate (50 mL).[1][2]

-

The filtrate is allowed to cool to room temperature, during which the product will crystallize.[1][2]

-

The crystalline product is collected by filtration and dried under vacuum to yield this compound.[1]

-

The mother liquor can be concentrated to obtain a second crop of the product.[1][2] The combined solids result in a 73% overall yield from D-ribose.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from D-ribose.

| Parameter | Step 1: Oxidation of D-Ribose | Step 2: Isopropylidene Protection | Overall |

| Starting Material | D-Ribose (100 g, 0.67 mol)[1][2] | Crude D-Ribonolactone (160 g)[1] | D-Ribose |

| Key Reagents | Bromine (112 g, 0.70 mol)[1][2], Sodium Bicarbonate (112 g, 1.3 mol)[1][2] | Acetone (700 mL)[1], 2,2-Dimethoxypropane (100 mL)[1], H2SO4 (1 mL)[1] | - |

| Reaction Temperature | ≤ 5 °C (during bromine addition)[1][2] | Room Temperature[1] | - |

| Reaction Time | ~2 hours (1 hr addition, 50 min stirring)[1][2] | ~1 hour 40 minutes (50 min before and after Ag2CO3 addition)[1] | - |

| Product | Crude D-Ribonolactone | This compound | This compound |

| Yield | - | 91.2 g (from two crops)[1][2] | 73%[1][2] |

| Purity (Melting Point) | - | >130 °C is suitable for most reactions; >140 °C for extremely pure material.[1][2] | - |

Visualizing the Process

To better understand the synthesis, the following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis.

Caption: Detailed experimental workflow for the synthesis.

References

The Chiral Synthon: An In-depth Technical Guide to 2,3-O-Isopropylidene-D-ribonolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-O-Isopropylidene-D-ribonolactone, a readily accessible derivative of D-ribose, stands as a cornerstone in the field of asymmetric synthesis. Its rigid bicyclic structure, endowed with multiple stereocenters, provides a powerful platform for the stereocontrolled construction of complex molecular architectures. This technical guide delves into the synthesis, properties, and extensive applications of this versatile chiral synthon. We will explore its role in the synthesis of biologically active compounds, particularly nucleoside analogues with antiviral and anticancer properties, and other natural products. Detailed experimental protocols for its preparation and its use in key stereoselective transformations are provided, accompanied by quantitative data on reaction yields and stereoselectivity. Furthermore, this guide illustrates key synthetic pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in organic chemistry and drug discovery.

Introduction

The quest for enantiomerically pure compounds is a central theme in modern organic synthesis, driven by the profound impact of stereochemistry on biological activity. The "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, is a highly effective strategy for achieving this goal.[1][2] Within this paradigm, carbohydrate-derived synthons have proven to be exceptionally valuable due to their high degree of functionalization and stereochemical complexity.

This compound, a derivative of D-ribono-1,4-lactone, has emerged as a particularly useful and versatile building block.[3] The isopropylidene group serves a dual purpose: it protects the cis-diol at the C2 and C3 positions, imparting conformational rigidity, and it directs the stereochemical outcome of reactions at adjacent centers. This guide will provide a detailed exploration of the synthesis and application of this important chiral synthon.

Synthesis and Properties

The most common and practical synthesis of this compound begins with the oxidation of commercially available D-ribose.[4][5] This is typically followed by the protection of the 2,3-diol as an isopropylidene acetal.

Experimental Protocol: Synthesis of this compound from D-Ribose[5]

Step A: D-Ribonolactone

-

A 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer is charged with D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and water (600 mL).

-

The mixture is stirred at room temperature for 15 minutes. The flask is then cooled in an ice-water bath.

-

Bromine (112 g, 0.70 mol) is added dropwise via the addition funnel over approximately 1 hour, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, the orange solution is stirred for an additional 50 minutes.

-

Sodium bisulfite (6.5 g, 62.5 mmol) is added to quench the excess bromine.

-

The clear solution is concentrated on a rotary evaporator. Absolute ethanol (B145695) (400 mL) and toluene (B28343) (100 mL) are added, and the solvent is removed by rotary evaporation.

-

Absolute ethanol (400 mL) is added, and the mixture is heated on a steam bath for 30 minutes. The hot suspension is filtered, and the filtrate is cooled and refrigerated for 16 hours.

-

The crystalline product is collected by filtration, washed with cold absolute ethanol and diethyl ether, and dried under vacuum to yield crude D-ribonolactone.

Step B: this compound

-

In a 2-L round-bottom flask, the crude D-ribonolactone (160 g) is suspended in dry acetone (B3395972) (700 mL), 2,2-dimethoxypropane (B42991) (100 mL), and concentrated sulfuric acid (1 mL).

-

The solution is stirred vigorously at room temperature for 50 minutes.

-

Silver carbonate (20 g, 73 mmol) is added, and the suspension is stirred for another 50 minutes.

-

The suspension is filtered through Celite, and the filtrate is evaporated to dryness.

-

The crude product is dissolved in hot ethyl acetate (B1210297) (250 mL), filtered, and allowed to cool to room temperature to crystallize.

-

The crystalline product is collected by filtration and dried under vacuum to afford this compound.

| Parameter | Value | Reference |

| Overall Yield | 73% (from D-ribose) | [5] |

| Melting Point | 135-138 °C | [6] |

| Optical Rotation | [α]20/D −69° (c = 2 in pyridine) | [6] |

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₁₂O₅ |

| Molecular Weight | 188.18 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, 300 MHz) δ | 4.83 (d, 1H), 4.78 (d, 1H), 4.62 (m, 1H), 3.99 (dd, 1H), 3.78 (dd, 1H), 2.95 (br s, 1H, OH), 1.41 (s, 3H), 1.36 (s, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ | 174.9, 112.5, 82.5, 78.4, 75.2, 60.8, 26.8, 25.3 |

| IR (KBr) ν (cm⁻¹) | 3455, 1762 |

Applications as a Chiral Synthon

The synthetic utility of this compound stems from its ability to control the stereochemistry of reactions at its various functional groups. The lactone can be opened, the hydroxyl group at C5 can be modified, and the carbonyl group can undergo a variety of transformations, all with a high degree of stereocontrol.

Synthesis of Nucleoside Analogues

A primary application of this chiral synthon is in the synthesis of nucleoside analogues, many of which exhibit potent antiviral and anticancer activities.[3][7] The ribonolactone core provides the necessary stereochemistry for the furanose ring of the nucleoside.

Diagram: General Synthesis of C-Nucleosides

Caption: A generalized workflow for the synthesis of C-nucleoside analogues.

Diastereoselective Alkylation: Use as a Chiral Auxiliary

This compound can be used as a chiral auxiliary to direct the stereoselective alkylation of prochiral substrates. This has been demonstrated in the asymmetric synthesis of α,α-disubstituted amino acids.[8][9]

Experimental Protocol: Diastereoselective Alkylation for the Synthesis of (S)-α,α-Disubstituted Glycines [9]

-

The acetoacetate (B1235776) ester of this compound is prepared.

-

The ester is first monoalkylated at the α-position.

-

The resulting α-monosubstituted acetoacetate is then subjected to a second alkylation using a base such as sodium hydride and an alkyl halide. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.

-

The major diastereomer is isolated by chromatography.

-

Subsequent chemical transformations, including a Schmidt rearrangement, lead to the desired enantiopure α,α-disubstituted amino acid.

| Alkyl Halide (R²-X) | Diastereomeric Ratio (R:S) | Yield of Major Diastereomer |

| Benzyl bromide | 95:5 | 75% |

| Allyl bromide | 90:10 | 70% |

| n-Butyl iodide | 92:8 | 68% |

Diastereoselective Reductions

The carbonyl group of the lactone and its derivatives can be reduced with high diastereoselectivity. For example, hemiacetals derived from the addition of organometallic reagents to the lactone can be stereoselectively reduced to either syn or anti 1,2-diols depending on the choice of reducing agent.[3]

Synthesis of Heterocycles

The chiral framework of this compound is an excellent starting point for the synthesis of various enantiopure heterocyclic compounds, including β-lactams, which are core structures in many antibiotics.[10][11]

Diagram: Synthesis of a Chiral β-Lactam Precursor

Caption: A potential pathway to chiral β-lactam precursors.

Conclusion

This compound has proven to be an invaluable chiral synthon in organic synthesis. Its ready availability from D-ribose, coupled with its rigid, stereochemically defined structure, makes it an ideal starting material for the asymmetric synthesis of a wide range of complex and biologically important molecules. The examples provided in this guide highlight its versatility in controlling the stereochemical outcome of various transformations, including C-C bond formation, reductions, and the synthesis of heterocyclic systems. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in drug discovery and development will undoubtedly continue to expand.

References

- 1. Chiral pool - Wikipedia [en.wikipedia.org]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iq.ufrgs.br [iq.ufrgs.br]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.org [mdpi.org]

- 10. β-Lactam synthesis [organic-chemistry.org]

- 11. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Characterization of 2,3-O-Isopropylidene-D-ribonolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-O-Isopropylidene-D-ribonolactone, a key intermediate in carbohydrate chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.30 | Triplet (t) | 5.0 | 1H | OH |

| 4.76 | Singlet (s) | - | 2H | H-2, H-3 |

| 4.60 | Triplet (t) | 2.1 | 1H | H-4 |

| 3.67-3.55 | Multiplet (m) | - | 2H | H-5a, H-5b |

| 1.34 | Singlet (s) | - | 3H | CH₃ (isopropylidene) |

| 1.30 | Singlet (s) | - | 3H | CH₃ (isopropylidene) |

| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 174.3 | C-1 (C=O, lactone) |

| 111.6 | C(CH₃)₂ (isopropylidene) |

| 82.3 | C-4 |

| 78.1 | C-2 or C-3 |

| 75.0 | C-3 or C-2 |

| 60.4 | C-5 |

| 26.6 | CH₃ (isopropylidene) |

| 25.1 | CH₃ (isopropylidene) |

| Solvent: DMSO-d₆, Spectrometer Frequency: 75 MHz[1] |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3469 | O-H stretch |

| 2991, 2952, 2932 | C-H stretch (aliphatic) |

| 1767 | C=O stretch (γ-lactone) |

| 1467 | C-H bend (CH₃) |

| 1389, 1379 | C-H bend (gem-dimethyl) |

| 1224 | C-O stretch |

| [1] |

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and IR spectra of this compound.

Synthesis of this compound

The compound is synthesized from D-ribonolactone. In a typical procedure, D-ribonolactone is reacted with acetone (B3395972) in the presence of an acid catalyst.[2] For example, D-ribonolactone (150 mg) can be treated with acetone (1.5 mL) and concentrated HCl (0.1 mL, 12 M) in a round-bottomed flask.[2] The reaction is allowed to proceed at room temperature, followed by a workup procedure involving the addition of a solvent like dichloromethane (B109758) and a base such as sodium bicarbonate to neutralize the acid.[2] The resulting product, this compound, can then be characterized without further purification.[2]

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum, often proton-decoupled, is obtained to identify the chemical shifts of the different carbon atoms.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

The Pivotal Role of 2,3-O-Isopropylidene-D-ribonolactone in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-O-Isopropylidene-D-ribonolactone, a protected derivative of D-ribonolactone, stands as a cornerstone in the field of carbohydrate chemistry. Its unique structural features, particularly the presence of a reactive γ-lactone and a protected diol, render it an invaluable chiral synthon for the synthesis of a diverse array of biologically significant molecules. This technical guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on its instrumental role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile building block.

Introduction

Carbohydrates and their derivatives are central to a myriad of biological processes, and their synthetic analogues are at the forefront of modern drug discovery. Among the vast repertoire of carbohydrate-based building blocks, this compound has emerged as a particularly versatile intermediate.[1] The isopropylidene group serves as an effective protecting group for the cis-2,3-diol of the ribonolactone, allowing for selective chemical transformations at the C5 hydroxyl group and the lactone carbonyl.[1][2] This strategic protection is crucial for the stereocontrolled synthesis of complex molecules, including modified nucleosides, iminosugars, and various natural products.[3][4] This guide will delve into the synthesis of this key intermediate, its chemical properties, and its significant applications in the synthesis of high-value compounds.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound begins with the readily available and inexpensive D-ribose. The process involves a two-step sequence: the oxidation of D-ribose to D-ribonolactone, followed by the protection of the 2,3-diol with an isopropylidene group.[3][5][6]

Synthesis Workflow

The overall synthetic pathway from D-ribose is illustrated in the following diagram:

Caption: Synthesis of this compound from D-ribose.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-characterized, ensuring its reliable use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₅ | [1][4] |

| Molecular Weight | 188.18 g/mol | [1][7] |

| Appearance | White to light yellow powder/crystalline solid | [1][6] |

| Melting Point | 135-138 °C | [1][8] |

| Optical Rotation [α]²⁰/D | -70° to -65° (c=1 in CHCl₃) | [1][9] |

| CAS Number | 30725-00-9 | [1][4] |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.36 (s, 3H, CH₃), 1.41 (s, 3H, CH₃), 2.95 (brs, 1H, OH), 3.75-3.80 (dd, 1H, C-5'H), 3.95-3.99 (dd, 1H, C-5H), 4.60-4.62 (m, 1H, C-4H), 4.74-4.78 (d, 1H, C-3H), 4.80-4.83 (m, 1H, C-2H) | [8] |

| IR (KBr) | 3455, 1762 cm⁻¹ | [8] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of D-ribonolactone and its subsequent conversion to this compound.

Synthesis of D-Ribonolactone from D-Ribose

Caution: Bromine is volatile, corrosive, and causes severe burns. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

D-ribose (100 g, 0.67 mol)

-

Sodium bicarbonate (112 g, 1.3 mol)

-

Deionized water (600 mL)

-

Bromine (112 g, 0.70 mol)

-

Sodium bisulfite (6.5 g, 62.5 mmol)

-

Absolute Ethanol (B145695)

-

Diethyl ether

Procedure:

-

A 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer is charged with D-ribose, sodium bicarbonate, and water.[6]

-

The mixture is stirred at room temperature for 15 minutes. The flask is then cooled in an ice-water bath.

-

Bromine is added dropwise via the addition funnel over approximately 1 hour, maintaining the reaction temperature below 5 °C.[6]

-

After the addition is complete, the orange solution is stirred for an additional 50 minutes.

-

Sodium bisulfite is added to quench the excess bromine, resulting in a clear solution.[6]

-

The aqueous solution is concentrated on a rotary evaporator.

-

Absolute ethanol and toluene are added, and the solvent is removed by rotary evaporation.[5]

-

Absolute ethanol is added to the residue, and the mixture is heated on a steam bath for 30 minutes.[5]

-

The hot suspension is filtered, and the filtrate is cooled to room temperature and then refrigerated for 16 hours to induce crystallization.[5][6]

-

The crystalline product is collected by filtration, washed with cold absolute ethanol and diethyl ether, and dried under vacuum to yield crude D-ribonolactone.

Synthesis of this compound

Materials:

-

Crude D-ribonolactone (160 g)

-

Dry acetone (700 mL)

-

2,2-dimethoxypropane (100 mL)

-

Concentrated sulfuric acid (1 mL)

-

Silver carbonate (20 g)

-

Ethyl acetate

Procedure:

-

In a 2-L round-bottom flask, the crude D-ribonolactone is suspended in dry acetone, 2,2-dimethoxypropane, and concentrated sulfuric acid.[5][6]

-

The solution is stirred vigorously at room temperature for 50 minutes.

-

Silver carbonate is then added, and the suspension is stirred for another 50 minutes.[5][6]

-

The suspension is filtered through a pad of Celite, and the filtrate is evaporated to dryness.[5]

-

The crude product is dissolved in hot ethyl acetate, and any insoluble material is removed by filtration.[5]

-

The filtrate is allowed to cool to room temperature, leading to the spontaneous crystallization of this compound.[5][6]

-

The crystalline product is collected by filtration and dried under vacuum. An overall yield of 73% from D-ribose can be achieved.[5]

Role in Carbohydrate Chemistry and Drug Development

This compound is a versatile intermediate with wide-ranging applications in the synthesis of biologically active compounds.

Synthesis of Nucleoside Analogues

A primary application of this lactone is in the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer agents.[1][10] The protected ribonolactone can be elaborated to form the ribofuranose ring of nucleosides, with modifications introduced at various positions to modulate biological activity.

Chiral Synthon for Natural Product Synthesis

As a chiral pool starting material, this compound provides a stereochemically defined framework for the total synthesis of complex natural products.[3] Its inherent chirality is transferred to the target molecule, obviating the need for asymmetric synthesis steps.

Development of Iminosugars and Other Bioactive Molecules

The lactone is a key precursor for the synthesis of iminosugars, a class of compounds that mimic the transition state of glycosidases and have therapeutic potential in the treatment of viral infections and metabolic diseases.[8] Furthermore, it serves as a building block for the synthesis of various other carbohydrate derivatives, RNA analogs for gene therapy research, and even food additives.[1][9]

The logical flow from the starting material to its diverse applications is depicted below:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. iq.ufrgs.br [iq.ufrgs.br]

- 7. 2,3-O-Isopropylidene-D-ribono-1,4-lactone | C8H12O5 | CID 60113180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,3-O-Isopropylidene-D-ribonolactone: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-D-ribonolactone, a key chiral building block in organic synthesis, has played a significant role in the advancement of carbohydrate chemistry and the development of novel therapeutics. Its unique structural features, particularly the protection of the cis-diols of D-ribonolactone, have made it an invaluable intermediate in the synthesis of a wide array of biologically active molecules, most notably nucleoside analogs with antiviral and anticancer properties. This in-depth guide explores the discovery, history, and key applications of this versatile compound, providing detailed experimental protocols and a summary of its physicochemical properties.

Historical Perspective and Discovery

The early 20th century witnessed groundbreaking research into the structure of carbohydrates and nucleic acids, with the pioneering work of Phoebus Levene and his collaborators at the Rockefeller Institute for Medical Research laying a significant foundation. While the exact first synthesis of this compound is not definitively documented in a single landmark paper, the seminal work of Levene and E. T. Stiller on the "Acetone derivatives of d-ribose" in the 1930s is widely recognized as the period of its discovery and initial characterization. Their investigations into the structure of ribose, a key component of nucleic acids, necessitated the development of methods to selectively protect its hydroxyl groups, leading to the preparation of isopropylidene derivatives.

The isopropylidene group, introduced by reacting the parent sugar with acetone (B3395972) in the presence of an acid catalyst, proved to be an effective and readily cleavable protecting group. This strategy allowed for the regioselective modification of other hydroxyl groups on the ribose ring, a critical step in the subsequent synthesis of nucleosides and other complex carbohydrates. The development of this protection strategy was a pivotal moment, paving the way for more controlled and efficient synthetic routes in carbohydrate chemistry.

Physicochemical Properties

This compound is a white crystalline solid with well-defined physical and chemical properties. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₅ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1] |

| Melting Point | 138-140 °C | [1] |

| Specific Rotation [α]²⁰/D | -67.5° (c=1, CHCl₃) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in chloroform, acetone, ethyl acetate | [1] |

Experimental Protocols

The synthesis of this compound is a well-established procedure, refined over the years for improved yield and purity. The following protocol is a detailed methodology based on a reliable and widely cited procedure.

Synthesis of this compound from D-Ribose

This two-step synthesis first involves the oxidation of D-ribose to D-ribono-1,4-lactone, followed by the protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal.

Step 1: Oxidation of D-Ribose to D-Ribono-1,4-lactone

-

Reaction Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Charge: The flask is charged with D-ribose (100 g, 0.667 mol) and water (500 mL). The mixture is stirred until the ribose is completely dissolved.

-

Oxidation: The solution is cooled to 0-5 °C in an ice bath. A solution of bromine (36 mL, 0.700 mol) in 200 mL of water is added dropwise via the dropping funnel over a period of 2-3 hours, maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional 12 hours at room temperature. The excess bromine is removed by bubbling air through the solution until the orange color disappears.

-

Isolation: The solution is then concentrated under reduced pressure to a thick syrup. Anhydrous ethanol (B145695) (200 mL) is added, and the mixture is co-evaporated to remove residual water. The resulting crude D-ribono-1,4-lactone is used directly in the next step without further purification.

Step 2: Isopropylidene Protection

-

Reaction Setup: A 1-liter round-bottom flask is equipped with a magnetic stirrer and a reflux condenser with a drying tube.

-

Reaction Mixture: The crude D-ribono-1,4-lactone from the previous step is suspended in anhydrous acetone (600 mL). 2,2-Dimethoxypropane (100 mL, 0.814 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (1 g) are added.

-

Reaction Conditions: The mixture is stirred at room temperature for 24 hours.

-

Neutralization and Filtration: The reaction is quenched by the addition of solid sodium bicarbonate until effervescence ceases. The mixture is then filtered to remove the inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure to yield a solid residue. The crude product is recrystallized from ethyl acetate/hexane to afford pure this compound as white crystals.

Applications in Drug Development

The primary application of this compound in drug development lies in its use as a versatile starting material for the synthesis of nucleoside analogs. The isopropylidene group effectively blocks the 2' and 3'-hydroxyl groups of the ribose moiety, allowing for selective modifications at the 5'-position and subsequent coupling with various nucleobases. This strategy has been instrumental in the development of a wide range of antiviral and anticancer agents.

Synthesis of Antiviral Nucleoside Analogs

A general synthetic pathway for the preparation of antiviral nucleoside analogs starting from this compound is depicted below. This workflow highlights the key transformations where the protected lactone is a crucial intermediate.

Caption: General workflow for the synthesis of antiviral nucleoside analogs.

This strategic protection allows for the controlled introduction of various functionalities and nucleobases, leading to a diverse library of compounds for biological screening.

Logical Relationship in Synthetic Strategy

The use of this compound exemplifies a key principle in organic synthesis: the strategic use of protecting groups. The logical flow of this strategy is outlined in the following diagram.

Caption: The logical flow of the protecting group strategy.

Conclusion

From its early discovery in the context of fundamental carbohydrate research to its current indispensable role in the synthesis of life-saving drugs, this compound has proven to be a compound of immense value to the scientific community. Its history is intertwined with the development of modern organic synthesis, and its continued application in the creation of novel therapeutics underscores its lasting importance. The detailed understanding of its properties and synthetic methodologies provided in this guide serves as a valuable resource for researchers and professionals dedicated to advancing the fields of chemistry and medicine.

References

An In-depth Technical Guide to the Physical Characteristics of 2,3-O-Isopropylidene-D-ribonolactone Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 2,3-O-Isopropylidene-D-ribonolactone crystals. This compound is a key intermediate in carbohydrate chemistry and is utilized in the synthesis of various biologically active molecules, including nucleoside analogues and other pharmaceuticals.[1][2] A thorough understanding of its physical properties is essential for its effective use in research and development.

Physicochemical Properties

This compound typically presents as a white to light yellow crystalline powder.[2] It is a chiral molecule derived from D-ribose.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₅ | [3][4][5] |

| Molecular Weight | 188.18 g/mol | [3][5] |

| Melting Point | 135-138 °C | [6] |

| Optical Rotation [α]²⁰/D | -65° to -70° (c=1 in CHCl₃) | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | ≥98.0% | [1][6] |

Solubility

The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for designing reaction conditions, purification procedures, and formulations.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 20 mg/mL | [4][7] |

| Ethanol | 15 mg/mL | [4][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [4][7] |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (75 MHz, DMSO-d₆) | Reference |

| δ 5.30 (t, 1H, J = 5.0 Hz) | δ 174.3 | [8] |

| δ 4.76 (s, 2H) | δ 111.6 | [8] |

| δ 4.60 (t, 1H, J = 2.1 Hz) | δ 82.3 | [8] |

| δ 3.67-3.55 (m, 2H) | δ 78.1 | [8] |

| δ 1.34 (s, 3H) | δ 75.0 | [8] |

| δ 1.30 (s, 3H) | δ 60.4 | [8] |

| δ 26.6 | [8] | |

| δ 25.1 | [8] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3469 | O-H stretch | [8] |

| 2991, 2952, 2932 | C-H stretch (aliphatic) | [8] |

| 1767 | C=O stretch (lactone) | [8] |

| 1467 | C-H bend | [8] |

| 1389, 1379 | C-H bend (gem-dimethyl) | [8] |

| 1224 | C-O stretch | [8] |

Crystal Structure

The study of this derivative confirms the absolute configuration of the lactone moiety.[9][10] The bicyclic lactone-dioxolane system features two five-membered rings, both adopting an envelope conformation.[9][10] In the crystal lattice, the molecules are linked by weak intermolecular C-H···O interactions, forming a three-dimensional network.[9][10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved from D-ribonolactone, which is itself prepared from D-ribose.

Methodology:

-

Oxidation of D-Ribose to D-Ribonolactone: D-ribose is oxidized using bromine in an aqueous solution of sodium bicarbonate. The reaction temperature is maintained below 5°C. After the reaction is complete, the excess bromine is quenched with sodium bisulfite. The crude D-ribonolactone is obtained after evaporation and purification by crystallization from ethanol.

-

Formation of the Isopropylidene Acetal: The crude D-ribonolactone is suspended in dry acetone and treated with 2,2-dimethoxypropane and a catalytic amount of concentrated sulfuric acid. The reaction is stirred at room temperature. After the reaction, the acid is neutralized.

-

Crystallization: The crude this compound is dissolved in hot ethyl acetate. The solution is then allowed to cool to room temperature, upon which white crystals of the product form spontaneously. The crystals are collected by filtration and dried under vacuum.[8]

Crystallization Protocol

High-purity crystals suitable for X-ray diffraction can be obtained through recrystallization.

Methodology:

-

The crude this compound is dissolved in a minimal amount of hot ethyl acetate.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature.

-

Crystals will form spontaneously as the solution cools and becomes supersaturated. For higher purity, the process can be repeated.

-

The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]

Logical Relationships in Structural Analysis

The characterization of this compound relies on a combination of analytical techniques to confirm its identity and purity.

This diagram illustrates that while spectroscopic methods like NMR and IR, along with mass spectrometry, are crucial for confirming the molecular structure and purity of a synthesized batch, X-ray crystallography provides the definitive solid-state structure and packing of the crystalline form.

References

- 1. 2,3-O-Isopropylidene-D-ribonic gamma-Lactone 30725-00-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2,3-O-Isopropylidene-D-ribono-1,4-lactone | C8H12O5 | CID 60113180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Isopropylidene-D-ribonolactone Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [m.chemsrc.com]

- 7. 2,3-Isopropylidene-D-ribonolactone | CAS 30725-00-9 | Cayman Chemical | Biomol.com [biomol.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. (PDF) Crystal Structure of 5-O-Benzoyl-2 [research.amanote.com]

Methodological & Application

Stereocontrolled Synthesis Using 2,3-O-Isopropylidene-D-ribonolactone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-O-Isopropylidene-D-ribonolactone is a versatile and commercially available chiral building block derived from D-ribose. Its rigid, bicyclic structure and strategically protected hydroxyl groups make it an invaluable starting material for the stereocontrolled synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value compounds, including carbohydrate derivatives, C-nucleosides, and other bioactive molecules.

Introduction: A Versatile Chiral Pool Starting Material

This compound serves as a crucial intermediate in carbohydrate chemistry and pharmaceutical development.[1] The isopropylidene group protects the C2 and C3 hydroxyl groups, allowing for selective manipulation of the C5 hydroxyl group and the lactone carbonyl. This feature is instrumental in achieving high stereoselectivity in subsequent reactions. Its applications span from the synthesis of antiviral and anticancer agents to the development of RNA analogs for gene therapy research.[1]

This chiral building block has been successfully employed in the stereocontrolled synthesis of carbohydrates like 6-epi-trehazolin and 6-epi-trehalamine.[2] Furthermore, it is a key precursor for C-nucleosides, prostanoids, and GABA analogs. The inherent chirality of the molecule provides a template for the creation of new stereogenic centers with high fidelity, a critical aspect in the synthesis of pharmacologically active compounds.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 30725-00-9 | [2] |

| Molecular Formula | C₈H₁₂O₅ | [2] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 135-138 °C | |

| Optical Rotation | [α]²⁰/D -69° (c=2 in pyridine) | |

| Purity | ≥ 95% | [2] |

| Solubility | DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 15 mg/mL | [2] |

| Storage | 2 - 8 °C | [1] |

Experimental Protocols

Synthesis of this compound from D-Ribose

This protocol is adapted from a well-established procedure for the synthesis of the title compound from inexpensive D-ribose.[3][4] The overall synthesis is a two-step process involving the oxidation of D-ribose to D-ribonolactone, followed by acetonide protection.

References

Application of 2,3-O-Isopropylidene-D-ribonolactone in the Synthesis of Antiviral Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-D-ribonolactone, a readily accessible chiral building block derived from D-ribose, serves as a pivotal starting material in the stereoselective synthesis of a wide array of antiviral nucleoside analogues. Its rigid furanose framework, with the 2- and 3-hydroxyl groups masked by an isopropylidene group, allows for precise chemical manipulations at other positions of the ribose moiety. This strategic protection is instrumental in constructing the requisite glycosyl donors for coupling with various heterocyclic bases to form the core structure of antiviral drugs like Ribavirin and its derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of antiviral nucleosides.

Synthetic Strategy Overview

The general synthetic pathway commences with the preparation of this compound from D-ribose. This intermediate is then converted into a fully protected and activated ribofuranose derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which acts as the glycosyl donor. The subsequent key step is the Vorbrüggen glycosylation, where the glycosyl donor is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst. The final stage of the synthesis involves the removal of the protecting groups to yield the target antiviral nucleoside.

Caption: General workflow for antiviral nucleoside synthesis.

Data Presentation

| Step | Starting Material | Product | Key Reagents | Yield (%) | Reference |

| 1. Isopropylidenation | D-Ribose | This compound | Acetone (B3395972), 2,2-dimethoxypropane (B42991), H₂SO₄ | 73 | [1] |

| 2. Glycosyl Donor Synthesis (from D-Ribose) | D-Ribose | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 1. MeOH, H⁺; 2. Benzoyl chloride, pyridine (B92270); 3. Ac₂O, H₂SO₄ | 70-74 | [2] |

| 3. Vorbrüggen Glycosylation (Example with 1,2,4-triazole) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Protected Ribavirin precursor | Silylated 1,2,4-triazole-3-carboxamide, SnCl₄ | ~42 | [3] |

| 4. Deprotection (Example for Ribavirin) | Protected Ribavirin precursor | Ribavirin | NH₃ in MeOH | 92 | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound from D-Ribose

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

D-Ribose

-

Sodium bicarbonate

-

Bromine

-

Sodium bisulfite

-

Absolute Ethanol (B145695)

-

Acetone (dry)

-

2,2-Dimethoxypropane

-

Concentrated Sulfuric Acid

-

Silver carbonate

-

Ethyl acetate (B1210297)

Procedure:

Part A: D-Ribonolactone

-

In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer, charge D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and water (600 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the flask in an ice-water bath.

-

Add bromine (112 g, 0.70 mol) dropwise via the addition funnel, maintaining the reaction temperature below 5 °C. The addition should take about 1 hour.

-

Stir the resulting orange solution for an additional 50 minutes.

-

Add sodium bisulfite (6.5 g, 62.5 mmol) to discharge the orange color.

-

Transfer the clear solution to a 2-L flask and evaporate to a wet slurry on a rotary evaporator.

-

Add absolute ethanol (400 mL) and toluene (100 mL) and evaporate again.

-

Add absolute ethanol (400 mL) and heat on a steam bath for 30 minutes.

-

Filter the hot suspension and rinse the solids with hot absolute ethanol (100 mL).

-

Cool the filtrate to room temperature and then refrigerate for 16 hours to crystallize the product.

-

Filter the crystalline product, rinse with cold absolute ethanol and then diethyl ether, and dry under vacuum to yield crude D-ribonolactone.

Part B: this compound

-

In a 2-L round-bottom flask, suspend the crude D-ribonolactone from Part A in dry acetone (700 mL).

-

Add 2,2-dimethoxypropane (100 mL) and concentrated H₂SO₄ (1 mL).

-

Stir vigorously at room temperature for 50 minutes.

-

Add silver carbonate (20 g) and stir for another 50 minutes.

-

Filter the suspension through a Celite pad, rinsing the solids with acetone (100 mL).

-

Evaporate the filtrate to dryness.

-

Dissolve the residue in hot ethyl acetate (150 mL) and add hexanes (150 mL).

-

Filter the resulting suspension through a Celite pad and rinse the solids with hot ethyl acetate.

-

Allow the filtrate to cool to room temperature to form crystals.

-

Filter the crystalline product and concentrate the mother liquor to obtain a second crop.

-

Combine the solids and dry under vacuum to afford this compound (overall yield from D-ribose is approximately 73%).

Protocol 2: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-Ribose

This protocol is a general representation of a multi-step synthesis.[2]

Materials:

-

D-Ribose

-

Methanol (B129727) (MeOH)

-

HCl (gas or concentrated)

-

Pyridine

-

Benzoyl chloride (BzCl)

-

Glacial acetic acid

-

Acetic anhydride (B1165640) (Ac₂O)

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Methyl Glycoside Formation: Dissolve D-ribose in methanol containing a catalytic amount of acid (e.g., HCl). Stir at room temperature for several hours until the reaction is complete (monitored by TLC). Neutralize the reaction and evaporate the solvent.

-

Benzoylation: Dissolve the crude methyl glycoside in pyridine and cool in an ice bath. Add benzoyl chloride dropwise and stir at low temperature for several hours. After the reaction is complete, perform an aqueous workup to isolate the benzoylated product.

-

Acetylation: Dissolve the benzoylated intermediate in a mixture of glacial acetic acid and acetic anhydride. Cool the solution and slowly add concentrated sulfuric acid. Stir at low temperature for several hours. Quench the reaction with a base and perform an aqueous workup followed by crystallization to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The overall yield is typically in the range of 70-74%.[4]

Protocol 3: Vorbrüggen Glycosylation for the Synthesis of a Protected Ribavirin Precursor

This protocol describes a general procedure for the coupling of the glycosyl donor with a silylated nucleobase.[3]

Materials:

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

1,2,4-Triazole-3-carboxamide

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Tin(IV) chloride (SnCl₄)

-

1,2-Dichloroethane (B1671644) (anhydrous)

Procedure:

-

Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend 1,2,4-triazole-3-carboxamide in a suitable solvent. Add hexamethyldisilazane and a catalytic amount of trimethylsilyl chloride. Reflux the mixture until a clear solution is obtained, indicating the formation of the silylated triazole. Remove the excess silylating agents under vacuum.

-

Glycosylation: Dissolve the silylated triazole and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous 1,2-dichloroethane. Cool the solution to -10 °C.

-

Add a solution of SnCl₄ in 1,2-dichloroethane dropwise.

-

Stir the reaction mixture at low temperature for several hours (e.g., 8 hours), monitoring the progress by TLC.

-

Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected nucleoside.

Protocol 4: Deprotection to Yield Ribavirin

This protocol outlines the final deprotection step.[3]

Materials:

-

Protected Ribavirin precursor

-

Methanolic ammonia (B1221849) (saturated solution)

Procedure:

-

Dissolve the protected nucleoside from Protocol 3 in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed vessel at an elevated temperature (e.g., 60 °C) for several hours (e.g., 5 hours) until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure Ribavirin. A yield of approximately 92% can be expected for this step.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthetic steps, highlighting the key transformations and intermediates.

Caption: Synthetic pathway from D-Ribose to antiviral nucleosides.

References

Application Notes and Protocols for the Synthesis of 2-Thiouridine RNA Analogs from 2,3-O-Isopropylidene-D-ribonolactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-thiouridine (B16713) phosphoramidite (B1245037), a key building block for the production of modified RNA analogs, starting from the readily available chiral precursor, 2,3-O-Isopropylidene-D-ribonolactone. The synthesized phosphoramidite can be incorporated into RNA oligonucleotides using standard solid-phase synthesis to study RNA structure and function, and for the development of RNA-based therapeutics.

Introduction to 2-Thiouridine RNA Analogs

2-Thiouridine (s²U) is a naturally occurring modified nucleoside found in transfer RNA (tRNA), particularly at the wobble position of the anticodon. This modification plays a crucial role in ensuring the fidelity and efficiency of protein synthesis by stabilizing the codon-anticodon interaction. The replacement of the oxygen atom at the C2 position of uridine (B1682114) with sulfur alters the electronic and conformational properties of the nucleobase, promoting a C3'-endo sugar pucker, which is characteristic of A-form RNA helices.

The incorporation of 2-thiouridine into synthetic RNA oligonucleotides can enhance their thermal stability, nuclease resistance, and binding affinity to complementary strands. These properties make 2-thiouridine-modified RNA a valuable tool for various applications in drug development, including antisense therapy, siRNA, and aptamers.

Overall Synthetic Strategy

The synthesis of 2-thiouridine phosphoramidite from this compound is a multi-step process that can be broadly divided into three main stages:

-

Modification of the Ribose Moiety: This stage involves the transformation of the starting lactone into a suitably protected and activated ribofuranose derivative ready for glycosylation.

-

Glycosylation and Nucleoside Protection: In this stage, the modified ribose derivative is coupled with a protected 2-thiouracil (B1096) base to form the nucleoside. Subsequent protection of the 5'-hydroxyl group is then carried out.

-

Phosphitylation: The final stage involves the introduction of a phosphoramidite group at the 3'-hydroxyl position, yielding the final product ready for solid-phase RNA synthesis.

Below are the detailed protocols for each step of this synthetic pathway.

Experimental Protocols

Part 1: Synthesis of the Activated Ribose Donor

Step 1.1: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the starting material from D-ribose.[1]

-

Reaction: D-Ribose → D-Ribonolactone → this compound

-

Materials: D-Ribose, Sodium bicarbonate, Bromine, Sodium bisulfite, Acetone (B3395972), 2,2-Dimethoxypropane (B42991), Concentrated Sulfuric Acid, Silver carbonate.

-

Protocol:

-

A suspension of D-ribose (100 g, 0.67 mol) and sodium bicarbonate (112 g, 1.3 mol) in water (600 mL) is stirred at room temperature for 15 minutes.

-

The mixture is cooled in an ice-water bath, and bromine (112 g, 0.70 mol) is added dropwise, maintaining the temperature below 5 °C.

-

After stirring for 50 minutes, sodium bisulfite is added to decolorize the solution.

-

The aqueous solution is evaporated, and the residue is treated with ethanol (B145695) to precipitate the crude D-ribonolactone.

-

The crude lactone (160 g) is suspended in dry acetone (700 mL) with 2,2-dimethoxypropane (100 mL) and concentrated H₂SO₄ (1 mL).

-

The mixture is stirred for 50 minutes, followed by the addition of silver carbonate (20 g).

-

After another 50 minutes of stirring, the suspension is filtered, and the filtrate is evaporated to dryness.

-

The crude product is recrystallized from ethyl acetate (B1210297) to yield this compound as a white crystalline solid.

-

| Parameter | Value | Reference |

| Starting Material | D-Ribose | [1] |

| Overall Yield | 73% | [1] |

| Purity | >98% | [1] |

Step 1.2: Reduction of this compound to 2,3-O-Isopropylidene-D-ribofuranose (a Lactol)

This protocol describes the partial reduction of the lactone to the corresponding lactol (a hemiacetal).

-

Reaction: this compound → 2,3-O-Isopropylidene-D-ribofuranose

-

Materials: this compound, Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., toluene (B28343) or THF), Dry diethyl ether or dichloromethane (B109758), Saturated aqueous ammonium (B1175870) chloride.

-

Protocol:

-

Dissolve this compound (1.0 eq) in dry diethyl ether or dichloromethane under a nitrogen atmosphere and cool the solution to -78 °C.

-

Add DIBAL-H (1.0 M solution in toluene or THF, 1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.[2][3]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, resulting in the formation of a white precipitate.

-

Filter the precipitate through a pad of Celite® and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude lactol, which is used in the next step without further purification.

-

| Parameter | Value | Reference |

| Reducing Agent | DIBAL-H | [2][3][4] |

| Temperature | -78 °C | [2][3][4] |

| Yield | Quantitative (crude) | [2] |

Step 1.3: Protection of the 5'-Hydroxyl Group

This protocol describes the selective protection of the primary 5'-hydroxyl group.

-

Reaction: 2,3-O-Isopropylidene-D-ribofuranose → 2,3-O-Isopropylidene-5-O-tosyl-D-ribofuranose

-

Materials: 2,3-O-Isopropylidene-D-ribofuranose, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or Triethylamine (B128534), Dichloromethane (DCM).

-

Protocol:

-

Dissolve the crude lactol from the previous step (1.0 eq) in dry pyridine or DCM.

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1-1.5 eq).

-

If using DCM as the solvent, add triethylamine (1.5-4.0 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by silica (B1680970) gel column chromatography to obtain the 5'-O-tosylated product.

-

| Parameter | Value | Reference |

| Reagent | p-Toluenesulfonyl chloride | [5][6] |

| Base | Pyridine or Triethylamine | [5][6] |

| Yield | ~80-90% (estimated) | Inferred from similar reactions[6] |

Step 1.4: Acetylation of the Anomeric Hydroxyl Group

This protocol activates the anomeric position for the subsequent glycosylation reaction.

-

Reaction: 2,3-O-Isopropylidene-5-O-tosyl-D-ribofuranose → 1-O-Acetyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranose

-

Materials: 2,3-O-Isopropylidene-5-O-tosyl-D-ribofuranose, Acetic anhydride (B1165640), Pyridine.

-

Protocol:

-

Dissolve the 5'-O-tosylated ribofuranose (1.0 eq) in a mixture of acetic anhydride and pyridine.

-

Stir the reaction at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the acetylated ribose donor.

-

| Parameter | Value | Reference |

| Acetylating Agent | Acetic anhydride | [7][8][9] |

| Base | Pyridine | [7][8][9] |

| Yield | ~90% (estimated) | Inferred from similar reactions[6] |

Part 2: Synthesis of the Protected 2-Thiouridine Analog

Step 2.1: Vorbrüggen Glycosylation

This protocol describes the crucial step of forming the N-glycosidic bond.

-

Reaction: 1-O-Acetyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranose + Silylated 2-Thiouracil → Protected 2-Thiouridine Analog

-

Materials: 1-O-Acetyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranose, 2-Thiouracil, Hexamethyldisilazane (B44280) (HMDS), Ammonium sulfate (catalyst), N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), Dry acetonitrile (B52724).

-

Protocol:

-

Prepare silylated 2-thiouracil: Reflux a suspension of 2-thiouracil (1.2 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) until the solution becomes clear. Remove excess HMDS under vacuum.

-

Alternatively, treat 2-thiouracil with N,O-bis(trimethylsilyl)acetamide (BSA) in dry acetonitrile.

-

Dissolve the acetylated ribose donor (1.0 eq) and the silylated 2-thiouracil in dry acetonitrile under a nitrogen atmosphere.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) as a catalyst and stir the mixture at room temperature or gentle heating (e.g., 60 °C) until the reaction is complete (monitored by TLC).[10][11]

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the protected 2-thiouridine analog.

-

| Parameter | Value | Reference |

| Glycosylation Method | Vorbrüggen | [10][11] |

| Catalyst | TMSOTf | [10][11] |

| Yield | 40-60% (estimated) | Inferred from similar reactions[11] |

Step 2.2: Removal of Protecting Groups and 5'-O-DMT Protection

This protocol involves the deprotection of the isopropylidene and tosyl groups, followed by the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Reaction: Protected 2-Thiouridine Analog → 2-Thiouridine → 5'-O-DMT-2-thiouridine

-

Materials: Protected 2-Thiouridine Analog, Trifluoroacetic acid (TFA) or Formic acid, Methanol (B129727), Ammonia (B1221849) in methanol, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine.

-

Protocol:

-

Deprotection: Treat the protected nucleoside with a solution of trifluoroacetic acid or formic acid in water to remove the isopropylidene group. Subsequently, treat with methanolic ammonia to remove the tosyl group. Purify the resulting 2-thiouridine by chromatography.

-

5'-O-DMT Protection: a. Co-evaporate the dried 2-thiouridine (1.0 eq) with anhydrous pyridine. b. Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq).[12] c. Stir the reaction at room temperature until completion (monitored by TLC). d. Quench the reaction with methanol and evaporate the solvent. e. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer, concentrate, and purify by silica gel column chromatography to yield 5'-O-DMT-2-thiouridine.

-

| Parameter | Value | Reference |

| 5'-Protecting Group | 4,4'-Dimethoxytrityl (DMT) | [12] |

| Reagent | DMT-Cl | [12] |

| Yield | 74-89% (for DMT protection) | [12] |

Part 3: Phosphitylation